Superior Potency Against EGFR C797S Triple-Mutant Kinases Relative to Osimertinib
Os30 exhibits a 79-fold and 13-fold improvement in potency against the two major EGFR C797S triple-mutant kinases compared to the third-generation inhibitor osimertinib in the same biochemical assay system [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM (EGFR Del19/T790M/C797S); 113 nM (EGFR L858R/T790M/C797S) |
| Comparator Or Baseline | Osimertinib: 1.42 μM (EGFR Del19/T790M/C797S); 1.44 μM (EGFR L858R/T790M/C797S) |
| Quantified Difference | Os30 is 79-fold more potent against Del19/T790M/C797S and 13-fold more potent against L858R/T790M/C797S than osimertinib. |
| Conditions | In vitro kinase assay using recombinantly prepared proteins, as reported in the primary research article [1]. |
Why This Matters
This data directly quantifies Os30's superior potency against the key osimertinib-resistance mutation, making it essential for research models where osimertinib is ineffective.
- [1] Xi, X.-X., et al. (2023). Modification of osimertinib to discover new potent EGFRC797S-TK inhibitors. European Journal of Medicinal Chemistry, 261, 115865. View Source
